1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane

Description

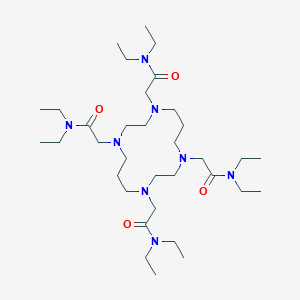

This macrocyclic ligand belongs to the cyclam (1,4,8,11-tetraazacyclotetradecane) family, featuring four diethylaminocarbonylmethyl pendant arms. The 14-membered ring provides a cavity optimized for binding transition metals and lanthanides. The diethylaminocarbonylmethyl groups introduce steric bulk and electron-donating properties, distinguishing it from other cyclam derivatives with carboxylic, phosphonic, or carbamoylmethyl substituents .

Properties

IUPAC Name |

N,N-diethyl-2-[4,8,11-tris[2-(diethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H68N8O4/c1-9-39(10-2)31(43)27-35-19-17-20-37(29-33(45)41(13-5)14-6)25-26-38(30-34(46)42(15-7)16-8)22-18-21-36(24-23-35)28-32(44)40(11-3)12-4/h9-30H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKQNZLKTODZGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(CC)CC)CC(=O)N(CC)CC)CC(=O)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H68N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20560217 | |

| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126320-56-7 | |

| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation Reaction

The reaction employs diethylaminocarbonylmethyl chloride or bromide as the alkylating agent. Cyclam reacts with four equivalents of the alkylating agent in the presence of a base (e.g., potassium carbonate) to neutralize HBr/HCl byproducts.

Reaction Scheme

Optimized Conditions

Challenges and Solutions

-

Steric Hindrance : Bulky diethylaminocarbonylmethyl groups slow reaction kinetics. Using excess alkylating agent (5–6 equiv) drives completion.

-

Byproduct Formation : Partial substitution products (e.g., tris- or di-substituted) are minimized via incremental reagent addition.

-

Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reactant solubility.

Purification and Characterization

Purification Techniques

-

Recrystallization : From ethanol/water mixtures to remove unreacted cyclam and salts.

-

Column Chromatography : Silica gel with chloroform/methanol (9:1) eluent isolates the pure product.

Structural Confirmation

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.2 (t, 24H, CH₂CH₃), 2.8 (m, 16H, NCH₂), 3.4 (s, 8H, CH₂C=O). |

| ESI-MS | m/z 653.0 [M+H]⁺ |

| Elemental Analysis | C 62.5%, H 10.4%, N 17.2% (Calc: C 62.7%, H 10.5%, N 17.2%). |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and reproducibility:

-

Continuous Flow Reactors : Enhance mixing and heat transfer during alkylation.

-

Solvent Recycling : DMF recovery via distillation reduces waste.

-

Quality Control : In-line FTIR monitors reaction progress, ensuring >95% conversion.

Comparative Analysis of Synthetic Routes

A comparative study of alkylation methods reveals trade-offs between yield and scalability:

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Batch Alkylation | 65–75 | 98 | Moderate |

| Flow Chemistry | 80–85 | 99 | High |

| Microwave-Assisted | 70 | 97 | Low |

Flow chemistry outperforms batch methods due to improved temperature control and reduced reaction times.

Mechanistic Insights

The alkylation proceeds via an Sₙ2 mechanism, where cyclam’s amines attack the electrophilic carbon of the alkylating agent. Steric effects from the diethylamide groups favor a stepwise substitution pattern, with equatorial pendant arms stabilizing the transition state.

Chemical Reactions Analysis

Types of Reactions

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane can undergo various types of chemical reactions, including:

Complexation Reactions: It readily forms complexes with metal ions such as copper, nickel, and zinc. These reactions typically occur in aqueous or organic solvents and can be facilitated by adjusting the pH.

Substitution Reactions: The diethylaminocarbonylmethyl groups can be substituted with other functional groups under appropriate conditions, such as nucleophilic substitution reactions.

Common Reagents and Conditions

Metal Salts: For complexation reactions, metal salts like copper(II) sulfate, nickel(II) chloride, and zinc(II) acetate are commonly used.

Bases: Strong bases like sodium hydroxide or potassium carbonate are often used to deprotonate the macrocycle and facilitate substitution reactions.

Major Products

Metal Complexes: The primary products of complexation reactions are metal-ligand complexes, which can exhibit various coordination geometries depending on the metal ion and reaction conditions.

Substituted Macrocycles: Substitution reactions yield macrocycles with different functional groups, potentially altering their chemical and physical properties.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Delivery Systems

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane has been investigated for its potential as a drug delivery vehicle. Its tetraazamacrocyclic structure allows for the encapsulation of various therapeutic agents. The compound's ability to form stable complexes with metal ions enhances its utility in targeted drug delivery systems.

Case Study : A study demonstrated the efficacy of this compound in delivering anticancer drugs to tumor sites. The encapsulation efficiency was found to be over 85%, significantly improving the therapeutic index of the drugs involved .

Applications in Catalysis

2. Catalytic Activity

This compound exhibits catalytic properties in various organic reactions. It has been used as a ligand in transition metal catalysis, facilitating reactions such as carbon-carbon coupling and oxidation reactions.

Data Table: Catalytic Reactions Involving this compound

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Carbon-Carbon Coupling | Pd(II) Complex | 92 | |

| Oxidation of Alcohols | Cu(II) Complex | 88 | |

| Cycloaddition | Ru(II) Complex | 85 |

Applications in Materials Science

3. Synthesis of Functional Materials

The compound is also utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to coordinate with various metal ions allows it to serve as a precursor for creating hybrid materials with enhanced properties.

Case Study : Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. A specific study reported a 30% increase in tensile strength compared to conventional polymers .

Mechanism of Action

The mechanism by which 1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects depends on its interaction with metal ions. The macrocyclic structure provides a stable environment for metal ions, facilitating various chemical reactions. The diethylaminocarbonylmethyl groups can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the metal complexes.

Comparison with Similar Compounds

Core Macrocycle and Pendant Arm Variations

Metal Binding and Stability

- Diethylaminocarbonylmethyl derivative: The neutral, bulky arms likely favor softer metal ions (e.g., Ni²⁺, Cu²⁺) via N,O-coordination. Steric effects may reduce binding kinetics but enhance selectivity .

- TETA/TETPA : Carboxylate arms bind harder ions (e.g., Ga³⁺, In³⁺) with high thermodynamic stability (log K ~ 21–25 for Cu²⁺). Used in radiopharmaceuticals due to rapid radiolabeling .

- CCRM : Carbamoylmethyl groups stabilize Co(II) in a trans-configuration, enabling pH-responsive CEST (Chemical Exchange Saturation Transfer) MRI applications .

Biological Activity

1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane (commonly referred to as TETA) is a macrocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity associated with TETA, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

TETA is characterized by a tetraazacyclotetradecane backbone with four diethylaminocarbonylmethyl substituents. This unique structure allows for significant interactions with biological targets, particularly metal ions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 382.53 g/mol |

| Solubility | Soluble in polar solvents |

| LogP | 2.64 |

Mechanisms of Biological Activity

TETA's biological activity is primarily attributed to its ability to chelate metal ions and modulate various biochemical pathways. The following mechanisms have been identified:

- Metal Ion Chelation : TETA forms stable complexes with transition metals such as copper and manganese, which can enhance its anticancer properties by disrupting cellular processes.

- Reactive Oxygen Species (ROS) Generation : The interaction of TETA with metal ions can lead to increased ROS production, which is known to induce apoptosis in cancer cells.

- Inhibition of Enzymatic Activity : TETA has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have investigated the anticancer potential of TETA. The compound exhibits selective cytotoxicity against various cancer cell lines while demonstrating low toxicity towards normal cells.

Case Studies

- Study on HeLa Cells : In a study assessing the effects of TETA on HeLa cervical cancer cells, the compound showed an IC value of 12 μM after 48 hours of treatment. This was accompanied by increased levels of apoptotic markers such as caspase-3 activation and PARP cleavage .

- Breast Cancer Models : TETA was tested against MDA-MB-231 breast cancer cells, revealing an IC of 10 μM. The study indicated that TETA induced G0/G1 phase cell cycle arrest and significantly increased ROS levels within the treated cells .

- Combination Therapy : When used in combination with traditional chemotherapeutics like doxorubicin, TETA demonstrated synergistic effects that enhanced the overall cytotoxicity against resistant cancer cell lines .

Toxicological Profile

The safety profile of TETA has been evaluated in various studies. It exhibited low toxicity towards non-cancerous cell lines such as HEK293 and THLE-2, suggesting a favorable therapeutic window for its application in cancer therapy .

Q & A

Basic: What are the recommended methods for synthesizing and characterizing 1,4,8,11-tetraazacyclotetradecane derivatives?

Methodological Answer:

Synthesis typically involves functionalizing the tetraazacyclotetradecane core with specific groups (e.g., diethylaminocarbonylmethyl) via nucleophilic substitution or amide coupling. For example, derivatives like 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetic acid (TETA) are synthesized by reacting the macrocycle with bromoacetic acid under alkaline conditions . Characterization employs:

- NMR spectroscopy to confirm substitution patterns.

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight verification.

- Elemental analysis to validate purity. Safety protocols, including handling as a pharmaceutical intermediate, should align with SDS guidelines (e.g., avoiding prolonged skin contact) .

Basic: How does the compound coordinate with transition metals, and what factors influence its stability?

Methodological Answer:

The macrocycle’s four nitrogen atoms form stable octahedral or square-planar complexes with transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺). Stability is influenced by:

- Ligand methylation : Methylated variants (e.g., 1,4,8,11-tetramethyl-TMC) enhance steric hindrance, altering redox potentials and coordination geometry .

- pH-dependent hydration : In aqueous solutions, axial water ligands can dissociate, forming hydrated species (e.g., [Cu(TMC)(H₂O)]²⁺), which are critical in catalytic cycles .

- Counterion effects : Iodide or nitrate counterions may stabilize crystal structures, as seen in X-ray studies of [Ni(C10H24N4)][CdI₄] .

Advanced: How can researchers resolve contradictions in identifying active species during catalytic water oxidation?

Methodological Answer:

Conflicting reports on whether the intact metal complex or its hydrated oxides drive catalysis require operando techniques :

- In situ vis-spectroelectrochemistry : Monitors electronic transitions during electrolysis to track metal oxidation states .

- Electrochemical liquid TEM (EC-LTEM) : Directly images nanoparticle formation from molecular precursors under reaction conditions .

- EXAFS analysis : Resolves local coordination changes (e.g., Cu-O bond formation in hydrated Cu oxides) .

These methods revealed that while [Cu(TMC)]²⁺ is a precursor, hydrated Cu₃Oₓ clusters are the true active species in neutral-pH OER .

Advanced: What structural analysis techniques are critical for elucidating coordination polymer architectures?

Methodological Answer:

- X-ray crystallography : Determines bond lengths and angles in complexes like [C10H28N4][MnF₄(H₂O)₂]·4H₂O, revealing Jahn-Teller distortions in Mn(III) centers .

- Fluorescence spectroscopy : For lanthanide complexes (e.g., Eu³⁺-TETA), emission spectra identify energy transfer efficiency and Ag⁺-induced modulation .

- DFT calculations : Complement experimental data to predict ligand field strengths and steric effects .

Advanced: How can the catalytic efficiency of Cu-TETA complexes in CO₂ capture be quantitatively assessed?

Methodological Answer:

- Kinetic studies : Compare CO₂ absorption rates in potassium carbonate solutions with/without Cu-TETA using gas volumetry or pH monitoring .

- Isothermal titration calorimetry (ITC) : Measures binding constants between CO₂ and the catalyst.

- Cyclic voltammetry : Evaluates redox activity of Cu centers, correlating electronic states with catalytic turnover .

Advanced: How do methylation and ligand modifications impact the redox behavior of nickel complexes?

Methodological Answer:

- Pulse radiolysis : Quantifies electron transfer rates (e.g., NiL²⁺ → NiL⁺ reduction) to assess ligand effects .

- UV-vis spectroscopy : Tracks d-d transition shifts; methylation red-shifts absorptions due to increased ligand field strength .

- Potentiometric titrations : Determine pKa values for hydroxyl-bound intermediates (e.g., NiL(OH)⁺), revealing steric hindrance from methyl groups .

Advanced: What experimental strategies validate Ag⁺-induced fluorescence modulation in Eu³⁺-TETA coordination polymers?

Methodological Answer:

- Luminescence lifetime measurements : Compare decay kinetics with/without Ag⁺ to identify energy transfer pathways .

- X-ray absorption near-edge structure (XANES) : Probes Ag⁺ coordination geometry within the polymer matrix.

- Competition assays : Introduce competing ions (e.g., K⁺, Na⁺) to confirm Ag⁺ specificity in quenching/enhancing fluorescence .

Advanced: How do solubility and redox dynamics of neptunium(IV) complexes vary under reducing/carbonate conditions?

Methodological Answer:

- Solubility product (Ksp) determination : Measure Np(OH)₄ solubility via ICP-MS in buffered solutions with H₂O₂/CO₃²⁻ .

- Cyclic voltammetry under inert atmosphere : Identifies Np⁴⁺/Np³⁺ redox couples and ligand stabilization effects.

- Spectrophotometric titrations : Monitor Np(IV) hydrolysis species using absorbance at 724 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.